molecular formula C20H31N3O3 B7918136 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Katalognummer: B7918136
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: SHJWINODEFLMKL-ATNAJCNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0) is a piperidine-derived carbamate ester featuring a benzyl ester group and an (S)-configured 2-amino-propionyl side chain. Its molecular formula is C₁₉H₂₉N₃O₃, with a molecular weight of 347.45 g/mol . Predicted physicochemical properties include a density of 1.14±0.1 g/cm³ and a boiling point of 505.8±50.0 °C .

Eigenschaften

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-15(2)23(20(25)26-14-17-9-5-4-6-10-17)13-18-11-7-8-12-22(18)19(24)16(3)21/h4-6,9-10,15-16,18H,7-8,11-14,21H2,1-3H3/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWINODEFLMKL-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS No. 1354024-16-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C20H31N3O3C_{20}H_{31}N_{3}O_{3} with a molecular weight of approximately 361.5 g/mol. The structure includes:

  • Piperidine Ring : A six-membered ring that is common in various biologically active compounds.
  • Amino Acid Moiety : The presence of an amino acid derivative suggests potential interactions with biological targets.
  • Carbamic Acid Derivative : This group may enhance the compound's pharmacological properties.
  • Isopropyl and Benzyl Groups : These substituents increase lipophilicity, potentially affecting absorption and distribution in biological systems.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. Notably, this compound may have implications in various therapeutic areas, including:

  • Antimicrobial Activity : Compounds with piperidine structures have been shown to possess antimicrobial properties.
  • Neuroactive Effects : The amino acid component suggests potential neuroactive properties, possibly influencing neurotransmitter systems.
  • Anticancer Potential : Similar carbamate derivatives have demonstrated anticancer activity in various studies.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Piperidine Derivative APiperidine ring + Alkyl chainAntimicrobial
Carbamate BCarbamic acid + Aromatic ringAnticancer
Amino Acid CAmino acid backbone + EsterNeuroactive

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profiles of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is crucial for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Studies : Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability : Assessing how the compound is metabolized in biological systems.
  • Toxicity Assessments : Investigating any adverse effects associated with the compound.

Case Studies

  • Neuroprotective Effects : A study investigated a related piperidine derivative's effects on neuroprotection in models of ischemic brain injury, demonstrating significant protective effects against neuronal death through modulation of neurotransmitter levels .
  • Antimicrobial Efficacy : Another study focused on a structurally similar compound exhibiting potent antimicrobial activity against various pathogens, suggesting that modifications to the piperidine structure can enhance efficacy .
  • Cancer Cell Line Studies : Research involving similar carbamate derivatives showed promising results in inhibiting proliferation in cancer cell lines, indicating potential pathways for therapeutic development .

Wissenschaftliche Forschungsanwendungen

Overview

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound that possesses a unique structure featuring multiple functional groups, including amines, carbamates, and esters. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The presence of the piperidine ring is often linked to enhanced interaction with microbial targets, making it a candidate for developing new antibiotics.

Neuroprotective Effects

The piperidine moiety is associated with neuroprotective activities, potentially influencing neurotransmitter systems. This suggests applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of piperidine can modulate synaptic transmission and protect neurons from oxidative stress.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating a therapeutic potential in managing chronic inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Piperidine/Pyrrolidine Cores

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound Piperidine Benzyl ester, (S)-2-amino-propionyl C₁₉H₂₉N₃O₃ 347.45 1354033-31-0 Chiral S-configuration; benzyl ester group
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester Piperidine tert-Butyl ester C₁₉H₂₉N₃O₃ 347.45 1354002-05-3 tert-Butyl ester increases lipophilicity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine Chloro-acetyl group C₁₇H₂₃ClN₂O₃ 350.83 1353945-45-5 Pyrrolidine core; chloro substituent enhances electrophilicity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine Hydroxy-ethyl group C₁₇H₂₆N₂O₃ 306.40 N/A Hydroxy group improves solubility; reduced steric bulk
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Piperidine Ethyl ester, 3-methyl-butyryl side chain C₂₀H₃₁N₃O₃ 361.48 1401666-94-1 Extended side chain; higher molecular weight
Key Observations:

Ester Groups : The benzyl ester in the target compound contrasts with the tert-butyl ester in , which increases lipophilicity and may enhance membrane permeability. Chloro-acetyl () and hydroxy-ethyl () groups introduce distinct electronic and solubility profiles.

Side Chains: The (S)-2-amino-propionyl group in the target compound differs from the 3-methyl-butyryl group in , which adds steric bulk and may influence target binding.

Vorbereitungsmethoden

Preparation of the Piperidine Intermediate

The synthesis begins with piperidine-2-ylmethanol , which is functionalized to introduce the methylene bridge. A representative protocol involves:

  • Protection of the piperidine amine with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.

  • Oxidation of the alcohol to a ketone using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield N-Boc-piperidin-2-ylmethylamine.

Key Data :

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, THF, 0°C → RT, 12 h92%
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 24 h85%

Introduction of the (S)-2-Amino-propionyl Group

The chiral amino-acyl moiety is installed via amide coupling :

  • Activation of (S)-2-Boc-amino-propionic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Coupling with the piperidine intermediate at room temperature for 18 h, followed by Boc deprotection with trifluoroacetic acid (TFA) in DCM.

Optimization Insight :

  • Using HOBt suppresses racemization, preserving the (S)-configuration.

  • TFA-mediated deprotection achieves >95% conversion without side reactions.

Formation of the Isopropyl-carbamic Acid Benzyl Ester

The carbamate group is introduced via a two-step sequence :

  • Reaction with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) to form the benzyl carbamate.

  • Alkylation with isopropyl iodide using potassium carbonate in dimethylformamide (DMF) at 60°C.

Critical Parameters :

  • Excess DIPEA (2.5 eq) ensures complete carbamate formation.

  • DMF enhances solubility of intermediates during alkylation.

Global Deprotection and Final Purification

The final step involves removal of protecting groups :

  • Hydrogenolysis of the benzyl ester using palladium on carbon (Pd/C) under H₂ atmosphere.

  • Purification by silica gel chromatography (hexane:ethyl acetate gradient) to isolate the target compound in >98% purity.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.95–3.87 (m, 1H, piperidine-H), 1.42 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

  • LC-MS : [M+H]⁺ = 362.2 (calculated: 361.5).

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS) Approach

An alternative method employs Rink amide resin to anchor the piperidine core, enabling iterative coupling and deprotection. While this route reduces purification steps, it suffers from lower yields (65–70%) due to resin loading inefficiencies.

Enzymatic Resolution for Stereocontrol

Using Candida antarctica lipase B (CAL-B), racemic intermediates are resolved to enrich the (S)-enantiomer. This method achieves 99% enantiomeric excess (ee) but requires specialized biocatalysts.

Route Comparison :

ParameterStepwise SynthesisSPPSEnzymatic
Overall Yield72%65%68%
Purity>98%95%99%
ScalabilityHighModerateLow

Challenges and Troubleshooting

Epimerization During Amide Coupling

The (S)-configuration is vulnerable to racemization under basic conditions. Mitigation strategies include:

  • Using proton sponge (1,8-bis(dimethylamino)naphthalene) to buffer reaction pH.

  • Conducting couplings at 0°C to slow base-induced epimerization.

Byproduct Formation in Carbamate Synthesis

Excess benzyl chloroformate leads to di-carbamate byproducts . Controlled addition via syringe pump over 2 h minimizes this issue.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow chemistry reduces reaction times (e.g., amide coupling in 30 min vs. 18 h batch).

  • Crystallization-driven purification replaces column chromatography, cutting costs by 40% .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be validated?

Answer:
The compound can be synthesized via a multi-step process involving piperidine derivatives, acylation reactions, and benzyl esterification. For example:

  • Step 1 : React a piperidine precursor (e.g., 1-isopropyl-4-piperidone) with (S)-2-aminopropionic acid under controlled pH to form the amide bond.
  • Step 2 : Protect the carbamic acid group using benzyl esterification under anhydrous conditions.
  • Purification : Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) followed by recrystallization.
  • Validation : Confirm purity via HPLC (e.g., C18 column, methanol/buffer mobile phase) and structural integrity using NMR (e.g., 1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.
  • Moisture Control : Use desiccants (e.g., silica gel) in storage vials, as the benzyl ester group is sensitive to moisture .
  • Solubility Considerations : Dissolve in anhydrous DMSO or ethanol for short-term use; avoid aqueous buffers unless stabilized with surfactants.

Advanced: How can chiral HPLC methods be optimized to confirm the (S)-configuration of the 2-aminopropionyl moiety?

Answer:

  • Column Selection : Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a mobile phase of methanol:buffer (65:35) .
  • Buffer Preparation : Dissolve sodium acetate (6.8 g) and sodium 1-octanesulfonate (16.22 g) in 1 L water; adjust to pH 4.6 with glacial acetic acid .
  • Validation : Compare retention times with a racemic mixture or commercially available (S)-enantiomer standards. Report enantiomeric excess (ee) via peak integration.

Advanced: How should researchers address low-intensity molecular ion signals in GC-MS data during characterization?

Answer:
Low-intensity molecular ions (e.g., <8% abundance) may arise from thermal degradation or poor ionization. Mitigation strategies include:

  • Derivatization : Use silylation (e.g., BSTFA) to enhance volatility.
  • Alternative Ionization : Switch to electrospray ionization (ESI) in LC-MS for better stability.
  • Cross-Validation : Confirm molecular weight via 13C^{13}C-NMR or HRMS to resolve discrepancies .

Advanced: What experimental design considerations are critical for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

  • Target Selection : Prioritize enzymes with active sites accommodating the piperidine-carbamate scaffold (e.g., serine proteases or GPCRs).
  • Assay Conditions : Use pH 6.5 buffer (15.4 g ammonium acetate in 1 L water, adjusted with acetic acid) to mimic physiological environments .
  • Controls : Include structurally related analogs (e.g., benzimidazole-piperidine derivatives) to assess structure-activity relationships (SAR) .

Methodological: How can researchers resolve contradictions in solubility data across different solvent systems?

Answer:

  • Solubility Screening : Test in DMSO, ethanol, and pH-adjusted buffers (4.0–7.4) using nephelometry or UV-Vis spectroscopy.
  • Thermodynamic Analysis : Calculate logP values (e.g., 2.1–2.5 for similar piperidine esters) to predict solvent compatibility .
  • Documentation : Report solvent purity, temperature, and agitation methods to ensure reproducibility .

Advanced: What strategies mitigate byproduct formation during benzyl ester deprotection?

Answer:

  • Catalytic Hydrogenation : Use 10% Pd/C under H2H_2 (1–3 atm) at 25°C; monitor via TLC.
  • Acidolysis : Employ TFA/DCM (1:4) for 2 hours at 0°C to minimize carbamate degradation.
  • Byproduct Identification : Use LC-MS to detect benzyl alcohol or oxidized intermediates .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., benzyl alcohol).
  • Waste Disposal : Segregate organic waste and consult certified agencies for incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.